

Spectral Data Analysis of 3-(Piperidin-1-yl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Piperidin-1-yl)phenol

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Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the organic compound **3-(Piperidin-1-yl)phenol**. Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document focuses on predicted spectral characteristics based on the well-established properties of its constituent functional groups: a phenol ring and a piperidine moiety. This guide is intended to assist researchers in the identification and characterization of **3-(Piperidin-1-yl)phenol** and related structures. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectral data interpretation visualized using a Graphviz diagram.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-(Piperidin-1-yl)phenol**. These predictions are derived from typical values for substituted phenols and N-aryl piperidines.

Predicted ^1H NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.1 - 7.3	t	1H	Ar-H (H-5)
~ 6.6 - 6.8	m	3H	Ar-H (H-2, H-4, H-6)
~ 4.5 - 5.5	br s	1H	Ar-OH
~ 3.1 - 3.3	t	4H	Piperidine-H (H-2', H-6')
~ 1.6 - 1.8	m	4H	Piperidine-H (H-3', H-5')
~ 1.5 - 1.6	m	2H	Piperidine-H (H-4')

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~ 155 - 157	Ar-C (C-3, C-OH)
~ 152 - 154	Ar-C (C-1, C-N)
~ 130 - 132	Ar-C (C-5)
~ 110 - 112	Ar-C (C-4)
~ 108 - 110	Ar-C (C-6)
~ 104 - 106	Ar-C (C-2)
~ 50 - 52	Piperidine-C (C-2', C-6')
~ 25 - 27	Piperidine-C (C-3', C-5')
~ 23 - 25	Piperidine-C (C-4')

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3550 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2800	Medium	C-H Stretch	Aliphatic (Piperidine)
1600 - 1585	Medium-Strong	C=C Stretch	Aromatic Ring
1500 - 1400	Medium-Strong	C=C Stretch	Aromatic Ring
1260 - 1000	Strong	C-O Stretch	Phenol
1300 - 1000	Medium	C-N Stretch	Tertiary Amine
900 - 675	Strong	C-H Bend (out-of-plane)	Aromatic

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
177	[M] ⁺ (Molecular Ion)
176	[M-H] ⁺
94	[C ₆ H ₅ OH] ⁺ (Phenol fragment)
84	[C ₅ H ₁₀ N] ⁺ (Piperidine fragment)

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like **3-(Piperidin-1-yl)phenol**. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:**
 - Tune and match the proton probe.
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Acquisition:**
 - Tune and match the carbon probe.
 - Set a wider spectral width appropriate for ^{13}C nuclei.
 - Use a proton-decoupled pulse sequence.
 - A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Reference the spectrum to the solvent peak.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[\[1\]](#)
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[\[2\]](#)
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[2\]](#)
- Data Acquisition:
 - Place the KBr pellet or the salt plate in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).[\[3\]](#)
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides detailed

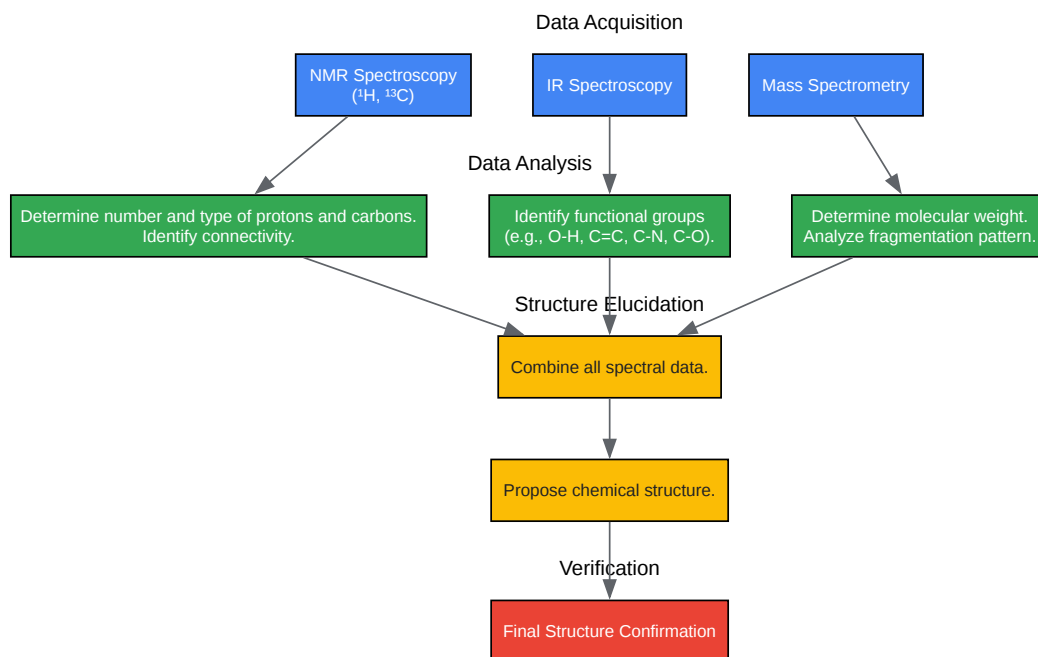
fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often yielding the protonated molecule $[M+H]^+$.^[4]

- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).^[3]
- Detection: The separated ions are detected, and their abundance is recorded.^[5]
- Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values. The molecular weight and fragmentation pattern can be used to elucidate the structure of the compound.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.

Workflow for Structural Elucidation of 3-(Piperidin-1-yl)phenol



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